molecular formula C6H13NO3 B13549648 ((2S,6R)-Morpholine-2,6-diyl)dimethanol

((2S,6R)-Morpholine-2,6-diyl)dimethanol

Cat. No.: B13549648
M. Wt: 147.17 g/mol
InChI Key: GETXODYPLYGMHT-OLQVQODUSA-N
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Description

((2S,6R)-Morpholine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-Morpholine-2,6-diyl)dimethanol typically involves the reaction of morpholine with formaldehyde under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically obtained through distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

((2S,6R)-Morpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of morpholine-2,6-dicarboxylic acid.

    Reduction: Formation of morpholine-2,6-dimethylamine.

    Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.

Scientific Research Applications

((2S,6R)-Morpholine-2,6-diyl)dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ((2S,6R)-Morpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows for selective interactions, making it a valuable tool in stereoselective synthesis and drug design.

Comparison with Similar Compounds

Similar Compounds

    cis-2,6-Dimethylmorpholine: Similar in structure but lacks the hydroxymethyl groups.

    trans-2,6-Dimethylmorpholine: Another isomer with different stereochemistry.

    2,6-Dimethylmorpholine: A simpler derivative without the chiral centers.

Uniqueness

((2S,6R)-Morpholine-2,6-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+

InChI Key

GETXODYPLYGMHT-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](CN1)CO)CO

Canonical SMILES

C1C(OC(CN1)CO)CO

Origin of Product

United States

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